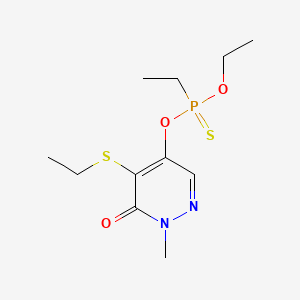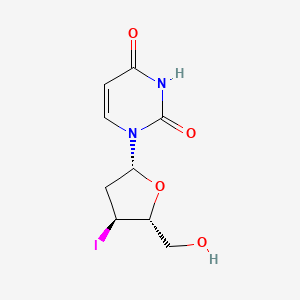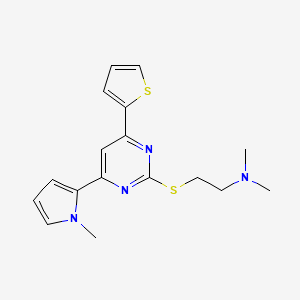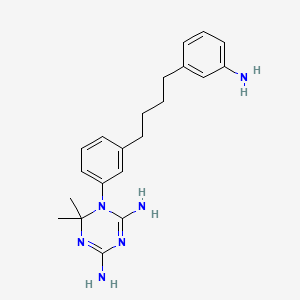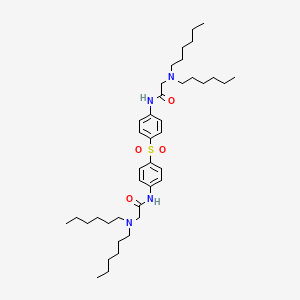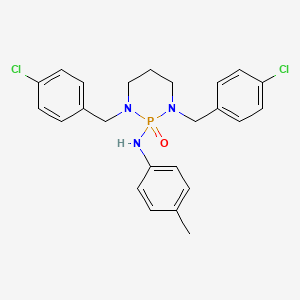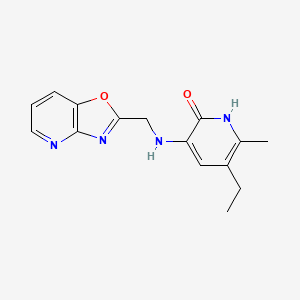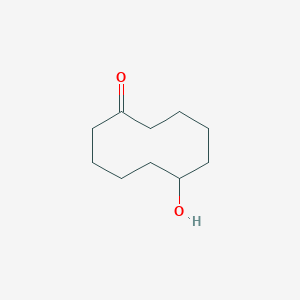
1,1,3,3-Tetrachloro-2,2,4,4-tetramethylcyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetrachloro-2,2,4,4-tetramethylcyclobutane is a chemical compound with the molecular formula C8H12Cl4 It is a cyclobutane derivative characterized by the presence of four chlorine atoms and four methyl groups attached to the cyclobutane ring
Vorbereitungsmethoden
The synthesis of 1,1,3,3-Tetrachloro-2,2,4,4-tetramethylcyclobutane typically involves the chlorination of 2,2,4,4-tetramethylcyclobutane. The reaction is carried out under controlled conditions using chlorine gas as the chlorinating agent. The process requires careful monitoring of temperature and reaction time to ensure the selective chlorination of the desired positions on the cyclobutane ring .
Analyse Chemischer Reaktionen
1,1,3,3-Tetrachloro-2,2,4,4-tetramethylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxylated derivatives.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the methyl groups to form carboxylic acids.
Common reagents used in these reactions include chlorine gas, lithium aluminum hydride, and potassium permanganate. The major products formed depend on the specific reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetrachloro-2,2,4,4-tetramethylcyclobutane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1,3,3-Tetrachloro-2,2,4,4-tetramethylcyclobutane involves its interaction with specific molecular targets. The chlorine atoms and methyl groups on the cyclobutane ring influence its reactivity and interactions with other molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .
Vergleich Mit ähnlichen Verbindungen
1,1,3,3-Tetrachloro-2,2,4,4-tetramethylcyclobutane can be compared with similar compounds such as:
1,1,2,2-Tetrachloroethane: Another chlorinated compound with different structural and chemical properties.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A related compound with hydroxyl groups instead of chlorine atoms.
2,2,4,4-Tetramethylcyclobutane-1,3-dione: A compound with carbonyl groups instead of chlorine atoms.
The uniqueness of this compound lies in its specific arrangement of chlorine and methyl groups, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
7374-59-6 |
|---|---|
Molekularformel |
C8H12Cl4 |
Molekulargewicht |
250.0 g/mol |
IUPAC-Name |
1,1,3,3-tetrachloro-2,2,4,4-tetramethylcyclobutane |
InChI |
InChI=1S/C8H12Cl4/c1-5(2)7(9,10)6(3,4)8(5,11)12/h1-4H3 |
InChI-Schlüssel |
GRGGZBVSKCXMAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C(C1(Cl)Cl)(C)C)(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




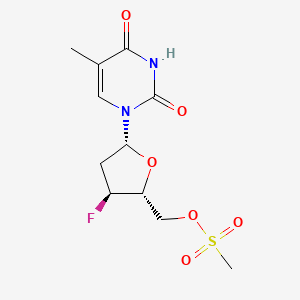
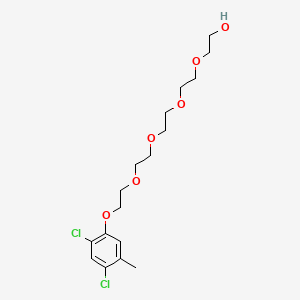
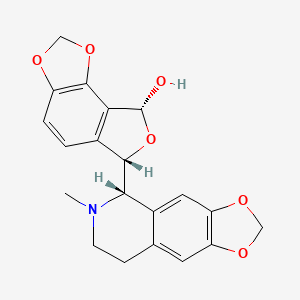
![1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12794014.png)
